molecular formula C24H23N5O4 B12756905 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-8-(4-ethoxyphenyl)-7-(4-methoxyphenyl)- CAS No. 96885-24-4

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-8-(4-ethoxyphenyl)-7-(4-methoxyphenyl)-

Cat. No.: B12756905
CAS No.: 96885-24-4
M. Wt: 445.5 g/mol
InChI Key: QVWSPHUHEBKDGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the imidazopurine-dione class, characterized by a tricyclic core structure fused with purine and imidazole rings. Key structural features include a 1,3-dimethyl substitution on the imidazole ring and aryl groups at positions 7 and 8 (4-methoxyphenyl and 4-ethoxyphenyl, respectively). These substitutions confer distinct pharmacological properties, particularly as modulators of serotonin (5-HT) and adenosine receptors . The 4-ethoxy and 4-methoxy groups enhance lipophilicity and influence receptor selectivity, positioning this compound as a candidate for CNS-targeted therapies .

Properties

CAS No.

96885-24-4

Molecular Formula

C24H23N5O4

Molecular Weight

445.5 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-7-(4-methoxyphenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C24H23N5O4/c1-5-33-18-12-8-16(9-13-18)29-19(15-6-10-17(32-4)11-7-15)14-28-20-21(25-23(28)29)26(2)24(31)27(3)22(20)30/h6-14H,5H2,1-4H3

InChI Key

QVWSPHUHEBKDGB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Cyclization-Based Synthesis

The core imidazo[2,1-f]purine-2,4-dione scaffold is commonly synthesized via cyclization reactions involving precursors such as substituted purine derivatives or imidazole-containing intermediates. A typical route includes:

  • Step 1: Formation of a substituted purine intermediate through condensation of appropriately substituted amines and aldehydes or via nucleophilic aromatic substitution on purine derivatives.
  • Step 2: Cyclization to form the fused imidazo ring, often achieved by intramolecular condensation under acidic or basic conditions.
  • Step 3: Methylation at nitrogen atoms 1 and 3 using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions to avoid over-alkylation.

Reaction Conditions and Optimization

Step Typical Reagents/Conditions Notes
Cyclization Acidic or basic medium, heat (80–150 °C) Intramolecular condensation
Methylation Methyl iodide or dimethyl sulfate, base (K2CO3) Controlled to avoid over-alkylation
Aryl substitution Pd-catalyzed Suzuki coupling, arylboronic acids Requires inert atmosphere (N2 or Ar)
Purification Recrystallization, silica gel chromatography Solvent choice critical for purity

Optimization focuses on maximizing yield and regioselectivity while minimizing side products.

Research Findings and Comparative Analysis

  • Studies have shown that derivatives of imidazo[2,1-f]purine-2,4-dione with aryl substitutions at positions 7 and 8 exhibit enhanced biological activity, justifying the synthetic complexity.
  • The use of palladium-catalyzed cross-coupling reactions is preferred for introducing diverse aryl groups with electron-donating substituents like methoxy and ethoxy, which influence pharmacological properties.
  • Methylation steps require careful control to maintain the integrity of the fused ring system and avoid N-alkylation at undesired sites.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Outcome/Notes
Purine core formation Condensation and cyclization Aldehydes, amines, acidic/basic medium Formation of fused imidazo-purine
N1, N3 Methylation Alkylation Methyl iodide, base (K2CO3) Selective methylation at N1 and N3
Aryl substitution (7,8) Pd-catalyzed cross-coupling Arylboronic acids, Pd catalyst, base Introduction of 4-methoxy and 4-ethoxyphenyl groups
Purification Recrystallization, chromatography Solvent systems (e.g., ethanol, DCM) High purity product

Chemical Reactions Analysis

Types of Reactions

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-8-(4-ethoxyphenyl)-7-(4-methoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Electrophilic or nucleophilic substitution reactions to modify the phenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common organic solvents like dichloromethane, ethanol.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions that highlight its structural complexity. Common methods include:

  • Condensation Reactions : Utilizing appropriate precursors to form the bicyclic structure.
  • Substitution Reactions : Introducing ethoxy and methoxy groups at specified positions to enhance biological activity.

Biological Applications

Research indicates that derivatives of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione may exhibit significant biological activities:

Anticancer Activity

Studies have shown that this compound can inhibit the proliferation of cancer cells by interacting with specific molecular targets such as kinases and receptors involved in cell signaling pathways. For instance:

  • Mechanism : The compound's structure allows it to bind effectively to ATP-binding sites of certain kinases, disrupting their activity and leading to apoptosis in cancer cells.

Antiviral Properties

The compound has also been evaluated for its antiviral potential. Research suggests it may interfere with viral replication processes:

  • Case Study : In vitro studies demonstrate its effectiveness against certain RNA viruses by inhibiting viral polymerases.

Antimicrobial Effects

Some derivatives have shown promise in combating bacterial infections:

  • Mechanism : The interaction with bacterial enzymes leads to disruption in metabolic pathways essential for bacterial survival.

Toxicity and Safety Profile

While exploring new compounds for therapeutic use, understanding their toxicity is crucial. Preliminary toxicity assessments indicate that while some derivatives exhibit low toxicity profiles in vitro, further studies are necessary to evaluate their safety in vivo.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets would depend on its structure and functional groups.

Comparison with Similar Compounds

Serotonin Receptors (5-HT1A/5-HT7)

  • Target Compound: Demonstrates nanomolar affinity for 5-HT1A receptors (Ki ~10–50 nM), with moderate selectivity over 5-HT7 receptors .
  • AZ-853 and AZ-861 : These analogs (8-(4-substituted piperazinyl) derivatives) exhibit stronger 5-HT1A agonism. AZ-861, with a 3-trifluoromethylphenyl group, shows higher intrinsic activity in functional assays compared to the target compound. AZ-853, bearing a 2-fluorophenyl group, achieves better brain penetration due to optimized lipophilicity .
  • Compound 3i: A fluorophenylpiperazinylalkyl derivative (8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl analog) displays potent 5-HT1A affinity (Ki <10 nM) and notable antidepressant activity at 2.5 mg/kg in forced swim tests (FST) .

Adenosine Receptors

  • Target Compound: Moderate affinity for human A3 receptors (high nanomolar range) .
  • Pyrimidine-Fused Analogs: Derivatives with fused pyrimidine rings (e.g., 1H-imidazo[1,2-f]purine-2,4-diones) exhibit enhanced A2A receptor binding (Ki ~0.31 µM), suggesting that ring modifications significantly alter adenosine receptor selectivity .

Pharmacokinetic and Pharmacodynamic Profiles

Compound Key Substituents LogP Metabolic Stability (HLM) Notable Effects References
Target Compound 7-(4-MeOPh), 8-(4-EtOPh) ~3.5 Moderate 5-HT1A partial agonism; no anticholinergic effects
AZ-853 8-(4-(2-Fluorophenyl)piperazinyl) ~4.0 High Antidepressant at 2.5 mg/kg; weight gain
AZ-861 8-(4-(3-CF3Ph)piperazinyl) ~4.5 Moderate Stronger 5-HT1A agonism; lipid metabolism disruption
Compound 5 () 8-(6,7-dimethoxy-3,4-dihydroisoquinolinyl) ~3.8 High Dual 5-HT1A/D2 activity; PDE4B inhibition
  • Lipophilicity and Brain Penetration : The 4-ethoxyphenyl group in the target compound improves solubility compared to bulkier piperazinylalkyl chains in AZ-853/AZ-861, but reduces CNS bioavailability .
  • Safety Profiles : Unlike AZ-853 (which lowers blood pressure) and AZ-861 (linked to sedation), the target compound lacks significant cardiovascular or sedative side effects .

Phosphodiesterase (PDE) Inhibition

  • Target Compound: No significant PDE4B/PDE10A inhibition reported, unlike piperazinylalkyl analogs (e.g., Compound 5 in ), which show PDE4B IC50 values <1 µM .
  • Structural Determinants : Piperazine-linked side chains are critical for PDE binding, while aryloxy groups (e.g., 4-EtOPh) prioritize receptor over enzyme activity .

Key Research Findings

Substituent Effects :

  • Fluorine or trifluoromethyl groups on arylpiperazinyl chains enhance 5-HT1A binding and metabolic stability .
  • Ethoxy/methoxy groups at position 7/8 improve selectivity but reduce PDE affinity .

Therapeutic Potential: The target compound’s balance of 5-HT1A affinity and low off-target effects makes it a safer candidate for depression/anxiety compared to AZ-853/AZ-861, which require dose optimization for side effects . Piperazine-based analogs (e.g., Compound 3i) show superior antidepressant efficacy but require structural simplification for clinical translation .

Biological Activity

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione derivatives are a class of compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. The specific compound of interest, 1,3-dimethyl-8-(4-ethoxyphenyl)-7-(4-methoxyphenyl) , exhibits potential therapeutic properties that warrant detailed exploration.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

Property Details
IUPAC Name 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-8-(4-ethoxyphenyl)-7-(4-methoxyphenyl)
Molecular Formula C20H22N4O3
Molecular Weight 366.42 g/mol
CAS Number [Not available in provided data]

Biological Activity

The biological activity of the compound has been evaluated through various studies focusing on its pharmacological properties.

Antidepressant Activity

Research indicates that derivatives of the imidazo[2,1-f]purine-2,4-dione scaffold exhibit significant antidepressant-like effects. A study highlighted the efficacy of certain derivatives in modulating serotonin receptors (5-HT1A), suggesting their potential as anxiolytic and antidepressant agents. Notably, compounds like AZ-853 showed promising results in animal models for depression with mechanisms linked to serotonin signaling pathways .

The proposed mechanism involves the interaction of the compound with specific molecular targets such as serotonin receptors. This interaction modulates neurotransmitter levels and influences various biochemical pathways associated with mood regulation. The binding affinity to the 5-HT1A receptor is particularly significant for its antidepressant effects .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within this class:

  • Pharmacological Evaluation :
    • A series of N-arylpiperazinylpropyl derivatives were synthesized and evaluated for their activity against the 5-HT1A receptor. One compound demonstrated anxiolytic effects comparable to Diazepam but with reduced potency .
    • Another study focused on AZ-853 and AZ-861, which exhibited robust antidepressant-like effects in preclinical models. Their pharmacokinetic profiles suggested effective brain penetration, enhancing their therapeutic potential .
  • Toxicity and Safety Profile :
    • Preliminary assessments indicate a favorable safety profile for these compounds; however, comprehensive toxicity studies are essential to establish their clinical viability .

Data Tables

The following table summarizes key findings from recent studies on related imidazo[2,1-f]purine derivatives:

Compound Activity Target Receptor Study Reference
AZ-853Antidepressant-like5-HT1A
AZ-861Antidepressant-like5-HT1A
Compound 2Anxiolytic activity5-HT1A
Compound 11Moderate antidepressantUnknown

Q & A

Q. What are the recommended synthetic routes for 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione derivatives?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. For example:
  • Step 1 : React a purine precursor (e.g., xanthine analog) with aryl halides (4-ethoxyphenyl and 4-methoxyphenyl groups) via Ullmann or Buchwald-Hartwig coupling to introduce substituents.
  • Step 2 : Cyclization using carbodiimides or carbonyl diimidazole to form the imidazo-purine core .
  • Step 3 : Methylation at N1 and N3 positions using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF).
  • Validation : Monitor intermediates via TLC and confirm final product purity via HPLC (≥98%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC : Assess purity with a C18 column, mobile phase of acetonitrile/water (70:30), and UV detection at 254 nm .
  • NMR Spectroscopy : Assign peaks for methoxy (δ 3.8–4.0 ppm), ethoxy (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), and imidazo-purine protons (δ 7.5–8.5 ppm) .
  • Elemental Analysis : Verify empirical formula (e.g., C₂₀H₂₁N₅O₃) with ≤0.3% deviation from theoretical values .

Q. What computational tools are foundational for initial molecular modeling of this compound?

  • Methodological Answer :
  • Quantum Chemistry Software : Use Gaussian or ORCA for geometry optimization and electronic structure analysis (e.g., HOMO-LUMO gaps).
  • Molecular Dynamics (MD) : Simulate solvation effects in water or DMSO using GROMACS or AMBER .
  • Docking Studies : Employ AutoDock Vina to predict binding affinities with biological targets (e.g., kinases or enzymes) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR shifts with computed values (DFT-based NMR prediction via ADF or CP2K).
  • X-ray Crystallography : Resolve ambiguities in substituent orientation or tautomerism by growing single crystals via slow evaporation (solvent: DMSO/EtOH).
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to rule out isomeric impurities .

Q. What advanced strategies optimize reaction yields in complex imidazo-purine syntheses?

  • Methodological Answer :
  • High-Throughput Screening (HTS) : Test 50–100 reaction conditions (varying catalysts, solvents, temperatures) using robotic platforms.
  • Machine Learning (ML) : Train models on historical reaction data (e.g., yield vs. catalyst loading) to predict optimal conditions.
  • In Situ Monitoring : Use ReactIR or PAT (Process Analytical Technology) to track intermediates and adjust parameters dynamically .

Q. How do the 4-ethoxy and 4-methoxy substituents influence the compound’s electronic profile and reactivity?

  • Methodological Answer :
  • DFT Calculations : Compute Mulliken charges and Fukui indices to identify electrophilic/nucleophilic sites. Methoxy groups increase electron density at the phenyl ring, while ethoxy introduces steric effects .
  • Cyclic Voltammetry : Measure redox potentials to assess substituent impact on electron-transfer properties.
  • QSAR Studies : Corporate substituent parameters (Hammett σ, π) into regression models to predict bioactivity .

Methodological Notes

  • Data Contradiction Analysis : Always cross-reference experimental data with computational predictions and orthogonal analytical techniques (e.g., XRD for ambiguous NMR assignments) .
  • Experimental Design : For reaction optimization, adopt a Design of Experiments (DoE) approach to minimize trial-and-error and maximize reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.